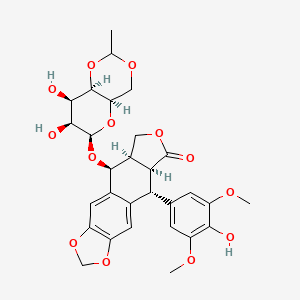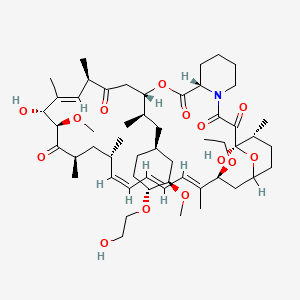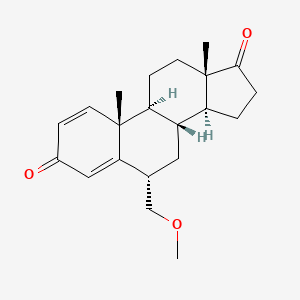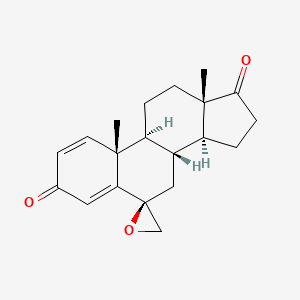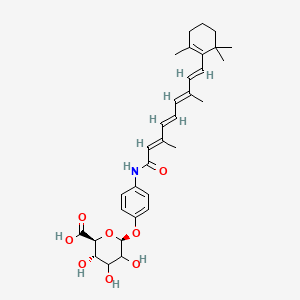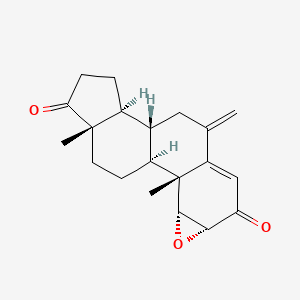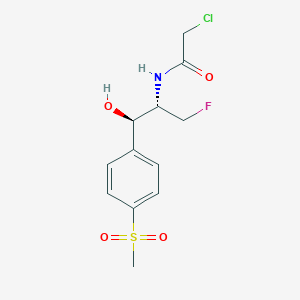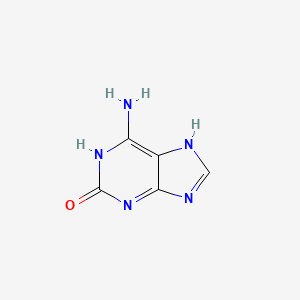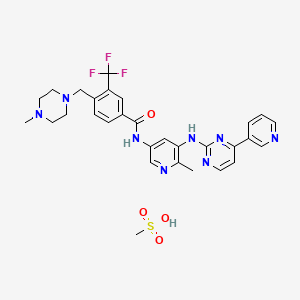
7-Methyl-Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl docetaxel is a derivative of docetaxel, a taxoid antineoplastic agent . Docetaxel is used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel .
Molecular Structure Analysis
The molecular formula of 7-Methyl docetaxel is C44H55NO14 . Its average mass is 821.906 Da . The structure of docetaxel, the parent compound, is available in various databases .
Wissenschaftliche Forschungsanwendungen
Verbesserung der Antikrebsaktivität
Docetaxel ist bekannt für seine Antikrebsaktivität, insbesondere bei der Behandlung von Brustkrebs und Prostatakrebs. Ein Derivat wie 7-Methyl-Docetaxel könnte diese Eigenschaften möglicherweise verbessern oder ein besseres Toxizitätsprofil bieten, wenn es in Kombination mit anderen Verbindungen wie Carvacrol verwendet wird {svg_1}.
Arzneimittel-Abgabesysteme
Die Entwicklung von Selbst-Nanoemulgierungssystemen für die Medikamentenabgabe (SNEDDS) für Docetaxel zeigt eine mögliche Anwendung für this compound bei der Schaffung effizienterer Abgabemechanismen, die die Bioverfügbarkeit verbessern und Nebenwirkungen reduzieren könnten {svg_2}.
Anwendungen der Nanotechnologie
Nanoplattformen, die mit Docetaxel beladen sind, wurden für ihre therapeutischen Anwendungen, einschließlich der regenerativen Medizin, untersucht. Dies deutet darauf hin, dass this compound in ähnlichen nanotechnologiebasierten Behandlungen eingesetzt werden könnte {svg_3}.
Studien zum Stoffwechselweg
Cabazitaxel wird in der Leber umfangreich metabolisiert, was eine O-Demethylierung beinhaltet, die zu Derivaten wie 10-O-Demethyl-Cabazitaxel führt. Die Untersuchung des Metabolismus von this compound könnte Einblicke in neue Stoffwechselwege und ihre Auswirkungen auf die Arzneimittelentwicklung liefern {svg_4}.
Zweitlinien-Krebstherapie
Cabazitaxel wurde als Zweitlinientherapie bei mit Taxanen vorbehandelten Patienten mit bestimmten Krebsarten eingesetzt. Im weiteren Sinne könnte this compound für ähnliche Anwendungen erforscht werden und alternative Behandlungsmöglichkeiten für Patienten bieten, die eine Resistenz gegen Erstlinientherapien entwickelt haben {svg_5}.
{svg_6}Selbst-Nanoemulgierungssystem für die Medikamentenabgabe (SNEDDS) von Docetaxel und Carvacrol {svg_7}Behandlungsschemata für klassische und neuere Taxane {svg_8}Phase-2-Studie von Cabazitaxel als Zweitlinientherapie {svg_9}Steigerung der Antitumorwirkung durch Verwendung von Docetaxel-beladenen Nanoplattformen
Wirkmechanismus
Docetaxel, the parent compound of 7-Methyl docetaxel, reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .
Safety and Hazards
Docetaxel may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Zukünftige Richtungen
Nanotechnology has the capacity to be applied to many facets of life, offering a solution to existing issues . The progression in science and technology has delivered toward the synthesis and development of nanoparticles . The concept of nanopharmaceuticals has been employed by adding additional functionalities to the existing active compounds . Therefore, profiling the pharmacokinetic analysis will enable us to review the treatment outcome to overcome their adverse properties, provide a broad overview, and deliver remarkable ways to advance the use of nanoparticles in the biomedical industry .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHAXHLPSYZREI-BGKJQISDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420767-25-4 |
Source


|
| Record name | 7-Methyl docetaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420767254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-METHYL DOCETAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7R2617C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


